molecular formula C7H11NOS B069339 (2-Propylthiazol-4-yl)methanol CAS No. 166591-38-4

(2-Propylthiazol-4-yl)methanol

Cat. No. B069339
M. Wt: 157.24 g/mol
InChI Key: RPPOJEFDGPQTCV-UHFFFAOYSA-N
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Patent
US05597832

Procedure details

A mixture of the compound from step 27c (1.2 g (6 mmol) and NaBH4 (490 mg, 13 mmol) in 15 mL of ethanol was stirred at reflux for 16 hours, then cooled and quenched with water. The mixture was extracted with ether, and the ether extract was washed with water and brine and dried over MgSO4. The solvent was removed under vacuum to give 0.72 g (76% yield) of the title compound. MS: 156(M+H)+, 173(M+NH4)30 . NMR (CDCl3) ,δ:7.04 (t, J=0.5 Hz, 1H), 4.74 (dd, J=0.5, 6 Hz, 2H), 2.96 (t, J=8 Hz, 2H), 2.70 (t, J=6 Hz, 1H), 1.82 (sx, J=8 Hz, 2H), 1.03 (t, J=8 Hz, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
490 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
76%

Identifiers

REACTION_CXSMILES
[CH2:1]([C:4]1[S:5][CH:6]=[C:7]([C:9](OCC)=[O:10])[N:8]=1)[CH2:2][CH3:3].[BH4-].[Na+]>C(O)C>[CH2:1]([C:4]1[S:5][CH:6]=[C:7]([CH2:9][OH:10])[N:8]=1)[CH2:2][CH3:3] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)C=1SC=C(N1)C(=O)OCC
Name
Quantity
490 mg
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 16 hours
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
quenched with water
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ether
EXTRACTION
Type
EXTRACTION
Details
the ether extract
WASH
Type
WASH
Details
was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
The solvent was removed under vacuum

Outcomes

Product
Name
Type
product
Smiles
C(CC)C=1SC=C(N1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 0.72 g
YIELD: PERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.